molecular formula C32H22N12 B3324416 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine CAS No. 1849676-26-1

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine

Cat. No.: B3324416
CAS No.: 1849676-26-1
M. Wt: 574.6 g/mol
InChI Key: VQSGWNLFZQONHW-UHFFFAOYSA-N
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Description

Overview of Porphyrin Macrocycles in Contemporary Chemical Research

Porphyrins are a class of intensely colored, aromatic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. This unique structure forms a highly stable, planar π-conjugated system that is fundamental to many biological processes. In nature, metalloporphyrins are the active sites in a vast array of essential proteins and enzymes, including heme in hemoglobin for oxygen transport, cytochromes for electron transport, and chlorophyll (B73375) for photosynthesis.

Inspired by their natural functions, synthetic porphyrins have become pivotal building blocks in contemporary chemical research. Their versatile platform allows for extensive functionalization at both the peripheral β-positions of the pyrrole rings and the meso-positions of the methine bridges. This structural tailorability enables the fine-tuning of their electronic, optical, and chemical properties. As a result, porphyrins are extensively investigated for a wide range of applications, from medicine to materials science, serving as photosensitizers in photodynamic therapy (PDT), catalysts in chemical transformations, and components in molecular electronics and sensor technology.

Significance of Meso-Substituted Porphyrins in Functional Systems

The functionalization of porphyrins at the meso-positions (the 5, 10, 15, and 20 carbons) is a particularly powerful strategy for developing advanced functional materials. The synthesis of meso-substituted porphyrins, most commonly achieved through the acid-catalyzed condensation of pyrrole with an aldehyde (such as in the Lindsey or Adler-Longo methodologies), allows for the direct incorporation of four identical or different substituents.

These meso-substituents protrude from the central porphyrin plane and play a crucial role in modulating the macrocycle's properties. They can influence the solubility, stability, and aggregation behavior of the porphyrin. More importantly, the electronic nature of the meso-substituents directly impacts the π-system of the porphyrin core, altering its absorption and emission spectra, redox potentials, and excited-state dynamics. For instance, attaching electron-donating or electron-withdrawing groups can shift the characteristic Soret and Q absorption bands, a key aspect for tuning light-harvesting capabilities in applications like dye-sensitized solar cells. Furthermore, when the meso-substituents contain coordinating groups, such as pyridyl or pyrazolyl moieties, they can act as versatile linkers for constructing complex supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs).

Unique Attributes of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine due to Pyrazolyl Functionality

This compound is a specialized meso-substituted porphyrin where each of the four meso-positions is functionalized with a 1H-pyrazol-4-yl group. This specific substitution imparts a unique combination of properties that distinguish it from more common analogs like tetraphenylporphyrin (B126558) (TPP).

The synthesis of this class of porphyrins can be achieved by adapting established methods, such as the Adler reaction. This involves the condensation of pyrrole with a suitable pyrazole-based aldehyde, specifically pyrazole-4-carbaldehyde, in a high-boiling solvent like propionic acid.

The key attributes conferred by the pyrazolyl functionality include:

Tunable Electronic Properties : The pyrazole (B372694) ring is an electron-rich N-heterocycle. Its presence at the meso-positions influences the electronic structure of the porphyrin macrocycle. Research on closely related N-aryl-substituted tetrapyrazolylporphyrins has shown that they exhibit a significant red shift in their UV-visible and fluorescence spectra compared to TPP. worldscientific.com This bathochromic shift indicates a modification of the HOMO-LUMO energy gap, which is advantageous for applications requiring absorption of lower-energy light.

Enhanced Fluorescence : Studies have demonstrated that N-aryl-substituted tetrapyrazolylporphyrins possess higher fluorescence quantum yields than TPP. worldscientific.com This enhanced emission efficiency is a valuable characteristic for applications in fluorescence-based sensing and organic light-emitting diodes (OLEDs).

Coordination Sites for Supramolecular Chemistry : The pyrazolyl substituents possess pyridine-like nitrogen atoms that can act as coordination sites for metal ions. This functionality allows the porphyrin to serve as a tetratopic linker in the construction of multi-dimensional structures. Specifically, pyrazolyl-substituted porphyrins have been successfully employed as building blocks for creating robust metal-organic frameworks (MOFs) that can exhibit high stability, even under basic conditions. nih.gov

Modulation of Material Properties : The electronic character of the pyrazolyl group can be further modified, for instance, by substitution at the N1 position. This provides another layer of control over the final properties of the material. In OLED applications using doped tetrapyrazolylporphyrins, it was found that attaching electron-donating groups to the pyrazole moiety increased the device luminance, while electron-withdrawing groups decreased it.

The following table presents representative photophysical data for N-aryl substituted tetrapyrazolylporphyrins, which highlight the influence of the pyrazolyl groups compared to the well-known tetraphenylporphyrin (TPP).

CompoundSoret Band (λmax, nm)Q Bands (λmax, nm)Emission Peak (λem, nm)Fluorescence Quantum Yield (ΦF)
TPP419515, 549, 592, 648652, 7160.11
meso-Tetrakis(1-phenylpyrazol-4-yl)porphyrin425520, 558, 595, 652658, 7200.15
meso-Tetrakis(1-(p-chlorophenyl)pyrazol-4-yl)porphyrin426521, 559, 596, 653659, 7210.14
meso-Tetrakis(1-(p-methoxyphenyl)pyrazol-4-yl)porphyrin426522, 560, 597, 654660, 7220.16

Note: Data for pyrazolyl porphyrins are for N-aryl substituted derivatives as reported in scientific literature. worldscientific.com Data for TPP is a standard literature value for comparison.

Scope and Research Imperatives for this compound

While research has begun on N-substituted derivatives, the parent compound, this compound, and its full potential remain an area ripe for exploration. The primary research imperatives for this molecule focus on leveraging its unique pyrazolyl functionalities for advanced material design.

Key Research Directions:

Synthesis and Fundamental Characterization : A crucial first step is the targeted synthesis and purification of the unsubstituted title compound. Detailed characterization of its fundamental photophysical and electrochemical properties is necessary to establish a baseline for comparison with its substituted derivatives and other meso-substituted porphyrins. This includes precise measurements of its absorption and emission spectra, fluorescence quantum yield, excited-state lifetimes, and redox potentials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) : The presence of four pyrazolyl groups makes this porphyrin an exceptional candidate as a tetratopic linker for MOF synthesis. nih.gov Future research should focus on exploring its coordination chemistry with a variety of metal ions to construct novel porous materials. The resulting MOFs could be investigated for applications in gas storage and separation, heterogeneous catalysis, and chemical sensing, particularly leveraging the potential for high stability under diverse chemical conditions.

Optoelectronic and Photonic Materials : Based on the promising fluorescence properties of its derivatives, the parent compound should be investigated for its utility in optoelectronic devices. worldscientific.com Its performance as an emitter or dopant in OLEDs could be evaluated. Furthermore, the ability to chelate different metals within the porphyrin core while maintaining the external pyrazolyl linkers opens pathways to designing materials for light-harvesting applications and photocatalysis.

Development of Chemosensors : The pyrazolyl nitrogen atoms, along with the central porphyrin core, provide multiple binding sites. This suggests the potential for developing the molecule as a chemosensor. Research could explore its selective binding to specific metal ions or small molecules, monitored through changes in its UV-visible absorption or fluorescence emission spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,10,15,20-tetrakis(1H-pyrazol-4-yl)-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N12/c1-2-22-30(18-11-35-36-12-18)24-5-6-26(43-24)32(20-15-39-40-16-20)28-8-7-27(44-28)31(19-13-37-38-14-19)25-4-3-23(42-25)29(21(1)41-22)17-9-33-34-10-17/h1-16,41,44H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGWNLFZQONHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNN=C6)C7=CNN=C7)C8=CNN=C8)C=C3)C9=CNN=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine

Direct Condensation Approaches for 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine Synthesis

The primary route for synthesizing symmetrical meso-substituted porphyrins involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). For the target compound, the key precursor is 1H-pyrazole-4-carbaldehyde. Two seminal methods, the Adler-Longo and the Lindsey syntheses, form the basis for this approach.

Modifications of Adler-Longo and Lindsey Methods

The Adler-Longo method is a one-pot synthesis typically carried out under high temperatures. nih.govresearchgate.net It involves refluxing pyrrole and the aldehyde (in this case, 1H-pyrazole-4-carbaldehyde) in a high-boiling carboxylic acid, such as propionic acid, which serves as both the solvent and the acid catalyst. orientjchem.orgnih.gov The reaction is performed in the presence of air, which acts as the oxidant to convert the intermediate porphyrinogen (B1241876) to the final porphyrin. researchgate.net While prized for its operational simplicity and suitability for large-scale preparations, the Adler-Longo method often results in modest yields (typically 10-20%) and can be unsuitable for sensitive aldehydes due to the harsh reaction conditions. nih.govchemijournal.com

The Lindsey synthesis , in contrast, is a two-step, one-flask procedure performed under milder, room temperature conditions. chemijournal.comchem-station.comsemanticscholar.org This method involves the condensation of pyrrole and the aldehyde at high dilution in a chlorinated solvent like dichloromethane (B109758) (DCM), catalyzed by a strong acid such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). nih.gov This first step forms the porphyrinogen intermediate under thermodynamic equilibrium. semanticscholar.org In the second step, an oxidizing agent, typically a high-potential quinone like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added to rapidly and irreversibly oxidize the porphyrinogen to the porphyrin. The Lindsey method generally provides higher yields (30-40%) for a wider variety of aldehydes and simplifies purification, but its requirement for high dilution can make scaling up challenging. chemijournal.comsemanticscholar.org

When synthesizing this compound, the basicity of the pyrazole (B372694) nitrogen in the aldehyde precursor can pose challenges, potentially leading to poor solubility of intermediates in the acidified solvent, which can lower yields, particularly under Lindsey conditions. nih.gov

Table 1: Comparison of Typical Adler-Longo and Lindsey Synthesis Conditions for Meso-Substituted Porphyrins.
ParameterAdler-Longo MethodLindsey Method
Aldehyde Precursor 1H-Pyrazole-4-carbaldehyde1H-Pyrazole-4-carbaldehyde
Solvent Propionic AcidDichloromethane (DCM) or Chloroform (B151607)
Catalyst Propionic Acid (self-catalyzed)Trifluoroacetic acid (TFA) or BF₃·OEt₂
Temperature Reflux (e.g., ~141°C for propionic acid)Room Temperature
Concentration High (~0.1 M)Low (~0.01 M)
Oxidant Atmospheric OxygenDDQ or p-chloranil
Typical Yield 10-20%30-40%
Key Advantage Simple, scalableHigher yield, mild conditions, broader aldehyde scope

Catalytic Enhancements in Meso-Pyrazolyl Porphyrin Synthesis

To improve the efficiency of meso-substituted porphyrin synthesis, various catalytic systems have been explored as alternatives to traditional acid catalysts. These enhancements aim to increase yields, reduce reaction times, and promote more environmentally benign conditions. Lewis acids and heterogeneous catalysts have shown promise in this area. chemijournal.com

For instance, the use of montmorillonite (B579905) clay, a type of heterogeneous acid catalyst, has been shown to improve yields in Lindsey-type syntheses. chemijournal.com Similarly, zeolites such as NaY have been employed as cost-effective and reusable inorganic acid catalysts for the synthesis of unsymmetrical meso-aryl porphyrins. chemijournal.com These solid acid catalysts can simplify product work-up, as they can be easily removed by filtration. The application of such catalytic systems to the synthesis of this compound could offer a more efficient and sustainable route to the macrocycle.

Post-Synthetic Functionalization Strategies of the Porphyrin Core

Once the this compound macrocycle is formed, its properties can be further tuned through post-synthetic modifications. These strategies target either the peripheral pyrazolyl substituents or the β-pyrrolic positions of the porphyrin core itself.

Peripheral Modification of the Pyrazolyl Moieties

The four pyrazolyl groups at the meso-positions offer multiple sites for functionalization. The most accessible of these is the N-H proton on each pyrazole ring. Deprotonation followed by reaction with an electrophile allows for the introduction of a wide array of substituents.

A primary strategy is N-alkylation , which can be achieved by reacting the porphyrin with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net This reaction can be used to attach simple alkyl chains or more complex functional groups, thereby modifying the solubility and electronic characteristics of the porphyrin. More advanced methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles. mdpi.com The regioselectivity of alkylation on unsymmetrical pyrazoles is often controlled by steric factors, which is a key consideration when designing precursor molecules with substituted pyrazole rings. mdpi.comsemanticscholar.org

Table 2: Representative Conditions for N-Alkylation of Pyrazole Moieties.
Reagent/MethodTypical ConditionsPurpose/Advantage
Alkyl Halide (e.g., R-Br, R-I)K₂CO₃, DMF or DMSOStandard, versatile method for introducing alkyl groups.
Trichloroacetimidates (R-OC(=NH)CCl₃)Brønsted Acid Catalyst (e.g., Camphorsulfonic acid)Provides access to N-alkyl pyrazoles under acidic conditions.
Michael AcceptorsCatalyst-free, high regioselectivity for N1-alkylation.Efficient for specific substrates, avoiding catalysts.
Allylic AlcoholsPalladium catalyst with organoboron co-catalystRegioselective N-functionalization with allylic groups.

β-Pyrrolic Functionalization of the this compound Macrocycle

The eight β-pyrrolic positions on the porphyrin macrocycle are susceptible to electrophilic substitution, allowing for direct modification of the core's π-system. These reactions can significantly alter the electronic and optical properties of the porphyrin.

A common modification is nitration . The reaction of meso-tetraarylporphyrin metal complexes with nitric acid can selectively introduce one or more nitro groups onto the β-positions. researchgate.net For example, reacting a zinc(II) or copper(II) porphyrin complex with nitric acid in chloroform can yield mono- or di-nitro derivatives. researchgate.net The degree of nitration can be controlled by adjusting the acid concentration and reaction time. researchgate.net Similar reactivity would be expected for the tetrapyrazolylporphyrin, providing a route to electron-deficient analogs. Other electrophilic substitutions, such as halogenation (with reagents like N-bromosuccinimide, NBS) and formylation (via the Vilsmeier-Haack reaction), are also well-established methods for functionalizing the β-positions of porphyrins.

Synthesis of Precursor Molecules for this compound Analogs

The synthesis of the target porphyrin and its analogs is critically dependent on the availability of the corresponding pyrazole-4-carbaldehyde precursors. The Vilsmeier-Haack reaction is the most prevalent and versatile method for synthesizing these aldehydes. semanticscholar.orgchemmethod.comdegres.eu

This reaction typically involves the cyclization and formylation of hydrazones. chemmethod.com A hydrazone, prepared from the condensation of a ketone with a hydrazine, is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and DMF). semanticscholar.orgchemmethod.com This process effects an intramolecular cyclization to form the pyrazole ring while simultaneously introducing a formyl (-CHO) group at the 4-position. rsc.org

The versatility of this method allows for the synthesis of a wide range of substituted pyrazole-4-carbaldehydes. By starting with different substituted ketones and hydrazines, one can introduce various functional groups onto the pyrazole ring of the aldehyde precursor. nih.gov For example, using N-protected hydrazines can lead to N-substituted pyrazole aldehydes, which would then yield porphyrins with pre-functionalized pyrazolyl moieties, circumventing the need for post-synthetic modification. This precursor-based approach is powerful for creating a library of porphyrin analogs with systematically varied properties.

Table 3: Vilsmeier-Haack Conditions for Pyrazole-4-carbaldehyde Synthesis.
Starting MaterialReagentsConditionsProduct
Hydrazone of an aryl ketonePOCl₃, DMFStirring at 60-65°C for ~4 hours1-Aryl-3-aryl-1H-pyrazole-4-carbaldehyde
HydrazoneVilsmeier ReagentStirring at 0-5°C then heating to 100°C for 4-6 hoursSubstituted pyrazole-4-carbaldehyde
Substituted HydrazonePOCl₃, DMF (Microwave assisted)Microwave irradiation for 5-15 minutesSubstituted pyrazole-4-carbaldehyde (Energy-efficient)

Green Chemistry Principles in Porphyrin Synthesis

The application of green chemistry principles to the synthesis of porphyrins, including pyrazole-substituted analogues like this compound, is a growing area of research aimed at reducing the environmental impact of chemical processes. jetir.orgnih.gov Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. jetir.org For the synthesis of pyrazole derivatives and related heterocyclic compounds, several green chemistry techniques have been explored, which are applicable to the production of pyrazolyl-porphyrins. nih.govnih.govcu.edu.eg

One of the key principles of green chemistry is waste prevention, prioritizing the prevention of waste over treatment or cleanup after it has been created. jetir.org In the context of porphyrin synthesis, this can be achieved by optimizing reactions to maximize atom economy, ensuring that the maximum amount of starting materials is incorporated into the final product. jetir.org

The use of safer solvents and auxiliaries is another crucial aspect. Traditional porphyrin syntheses often employ halogenated solvents which are environmentally persistent and pose health risks. Green approaches advocate for the use of more benign solvents. For instance, a method for the synthesis of a tetracationic porphyrin derivative utilizes xylene at reflux, avoiding the use of halogenated solvents. mdpi.com Furthermore, solvent-free reaction conditions, often coupled with microwave activation, have been successfully applied to the synthesis of pyrazole derivatives, offering a greener alternative. nih.gov

Energy efficiency is also a core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govcu.edu.eg This technique has been successfully employed in the synthesis of various heterocyclic compounds bearing pyrazole moieties. nih.gov

The use of catalysts, particularly green catalysts, is another important strategy. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. In the synthesis of pyrazole derivatives, cost-effective and environmentally benign catalysts such as ammonium (B1175870) chloride have been utilized in solvent-free conditions. jetir.org

One-pot multicomponent reactions represent an efficient synthetic strategy that aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation from intermediate purification, and saving time and energy. nih.gov This approach has been successfully used for the synthesis of highly functionalized heterocycles containing a pyrazole moiety. nih.gov

A comparative analysis of the environmental impact of different synthetic routes can be a valuable tool for assessing the "greenness" of a particular method. Such studies have been carried out for pyrazole derivatives, comparing novel microwave-assisted, solvent-free methods with classical synthetic routes to quantify the reduction in environmental impact. nih.gov

While specific green synthesis protocols for this compound are not extensively documented in the reviewed literature, the principles and techniques described for pyrazole and porphyrin synthesis provide a clear framework for developing more sustainable synthetic methodologies for this class of compounds. The following table summarizes some of the green chemistry approaches applicable to porphyrin synthesis.

Green Chemistry PrincipleApplication in Porphyrin/Pyrazole SynthesisResearch Findings
Waste Prevention Maximizing atom economy in condensation and cyclization reactions.Optimization of reaction conditions to improve yields and minimize by-products. jetir.org
Safer Solvents Replacement of halogenated solvents with less hazardous alternatives like xylene or conducting reactions under solvent-free conditions.Successful synthesis of porphyrin precursors in xylene. mdpi.com Solvent-free synthesis of pyrazoles under microwave irradiation. nih.gov
Energy Efficiency Use of microwave irradiation to accelerate reactions and reduce energy consumption.Microwave-assisted synthesis of pyrazole-containing heterocycles resulted in shorter reaction times and higher yields. nih.govcu.edu.eg
Use of Catalysts Employing environmentally benign and recyclable catalysts.Ammonium chloride used as a green catalyst for pyrazole synthesis. jetir.org
Process Simplification Development of one-pot, multicomponent reactions.Efficient synthesis of functionalized pyrazoles through multicomponent reactions, reducing operational steps and waste. nih.gov

Coordination Chemistry and Metallation of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine

Formation of Central Metal Complexes of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine

The porphyrin's central cavity, defined by the four pyrrolic nitrogen atoms, can accommodate a wide variety of metal ions. This process, known as metallation, significantly influences the electronic structure and properties of the porphyrin.

The incorporation of first-row transition metals into the porphyrin core is a well-established method for modulating the photophysical and electrochemical properties of the macrocycle. In the case of pyrazolyl-substituted porphyrins, this central metallation is often the first step in creating more complex, multi-metallic structures.

Recent studies have demonstrated the synthesis of a copper-containing metal-organic framework utilizing a derivative, 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin. In this structure, a Cu²⁺ ion is anchored in the center of the porphyrin ring. acs.org The coordination of the copper ion within the porphyrin cavity induces changes in the ligand's electronic absorption spectrum, which is a characteristic signature of metallation. The interaction between the d-orbitals of the central copper atom and the π-system of the porphyrin ligand gives rise to ligand field effects that influence the geometry and stability of the complex.

Single-crystal X-ray diffraction of a related copper-containing complex provides insight into the structural parameters of the metallated core. acs.org

Selected Bond Lengths and Angles for a Copper-Metallated Pyrazolyl Porphyrin Complex. acs.org
ParameterValue
Cu-N (porphyrin) Bond Length (Å)~2.00
N-Cu-N Bite Angle (°)~90

The essentially planar geometry of the porphyrin core is maintained upon metallation, with the copper ion sitting almost perfectly in the plane of the four coordinating nitrogen atoms. This planarity is crucial for the extended π-conjugation of the macrocycle.

While extensive research has been conducted on transition metal complexes, the coordination of main group metals within the cavity of this compound is less specifically documented in the available literature. However, based on the broader field of porphyrin chemistry, it is expected that main group metals such as tin (Sn), aluminum (Al), and gallium (Ga) can be incorporated. For instance, Sn(IV) has been successfully incorporated into a similar tetra(2-pyridyl)porphyrin, forming a stable complex. researchgate.net The larger ionic radii of some main group metals can lead to the metal sitting slightly out of the porphyrin plane, resulting in a domed or ruffled conformation of the macrocycle. These structural distortions can, in turn, affect the electronic properties of the molecule.

The coordination of lanthanides and actinides within the porphyrin core typically results in "sandwich-like" structures, where the large metal ion is situated between two or even three porphyrin macrocycles. This is due to the large ionic radii of these f-block elements, which cannot be accommodated within the plane of a single porphyrin ring. While specific studies on lanthanide and actinide complexes of this compound are not detailed in the reviewed literature, the general principles of lanthanide-porphyrin chemistry suggest that such complexes would be achievable. These complexes are of particular interest for their unique magnetic and luminescent properties.

Peripheral Metal Coordination via Pyrazolyl Nitrogen Atoms

The pyrazolyl substituents at the meso-positions offer additional coordination sites through their external nitrogen atoms, allowing for the formation of extended, multi-metallic structures.

The pyrazolyl groups of this porphyrin ligand are effective for constructing robust metal-organic frameworks (MOFs). In a notable example, a copper-based MOF, denoted PCN-300, was synthesized using a tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin ligand. acs.org In this architecture, the central porphyrin is metallated with a Cu²⁺ ion, and the peripheral pyrazolyl groups coordinate to other copper ions, creating an extended, porous network. This demonstrates the ligand's ability to act as a building block for polymetallic systems.

In a related crystalline complex, the four pyrazole (B372694) groups from four distinct porphyrin ligands assemble through hydrogen bonds, showcasing the versatility of the peripheral groups in forming ordered structures even without direct metal coordination. acs.org

The electronic properties are also significantly altered. The coordination of a metal to the pyrazolyl nitrogen can induce a charge redistribution within the porphyrin's π-system, which can be observed through shifts in the UV-visible absorption spectrum. This peripheral metallation can also influence the redox potentials of the central porphyrin core, making the molecule easier or harder to oxidize or reduce.

The stability of such polymetallic structures is noteworthy. The Cu-Pz coordination bonds in PCN-300 contribute significantly to the framework's robustness, allowing it to maintain its structure in aqueous solutions with a wide range of pH values (from 1 to 14). acs.org This highlights the strength and stability of the coordination between the pyrazolyl groups and the metal centers.

Axial Ligation Studies of Metallated this compound Complexes

Information regarding axial ligation studies specifically for metallated complexes of this compound is not available in the reviewed literature. In general, axial ligation in metalloporphyrins is influenced by the nature of the central metal ion, its oxidation state, and the electronic properties of the peripheral substituents on the porphyrin ring. The pyrazolyl groups, with their potential for hydrogen bonding and coordination, could impart unique axial ligation behavior, but without experimental data, any discussion would be speculative.

Reactivity and Stability of Metal-5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine Complexes

Due to the absence of specific research findings for this particular compound, the creation of detailed data tables and an in-depth discussion as per the requested outline is not feasible at this time. Further primary research would be required to elucidate the coordination chemistry and properties of this specific porphyrin derivative.

Advanced Spectroscopic and Structural Characterization of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine and Its Derivatives

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of a porphyrin is typically dominated by two main features in the ultraviolet-visible (UV-Vis) region: the intense Soret band (or B-band) in the near-UV region (around 400-450 nm) and the weaker Q-bands in the visible region (around 500-700 nm). These arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.

Soret and Q-Band Analysis for Electronic Structure Elucidation

For a typical free-base porphyrin, such as the titular compound would be, the Soret band is a single, sharp, and very intense absorption. The Q-bands are generally much weaker and often appear as a set of four distinct absorptions. The number and position of these Q-bands are sensitive to the symmetry of the porphyrin macrocycle. In free-base porphyrins, the presence of the two inner hydrogen atoms reduces the molecular symmetry (from D4h in metalloporphyrins to D2h), which results in the characteristic four-band Q-spectrum. The relative intensities of these four Q-bands (typically labeled I, II, III, and IV in order of increasing wavelength) can provide insights into the electronic structure of the molecule.

While no specific experimental data for 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine has been located, it is anticipated that its UV-Vis spectrum in a non-coordinating solvent would exhibit a Soret band in the range of 415-425 nm and four Q-bands in the 500-650 nm region, analogous to other meso-substituted tetraphenylporphyrins. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands would be influenced by the electronic nature of the pyrazolyl substituents.

Solvent Effects on Spectroscopic Signatures of this compound

The UV-Vis absorption spectra of porphyrins can be influenced by the solvent environment. Changes in solvent polarity, hydrogen bonding capabilities, and refractive index can lead to shifts in the positions of the Soret and Q-bands (solvatochromism). For instance, more polarizable solvents can cause a red-shift (bathochromic shift) of the absorption bands.

Given the presence of N-H groups on the pyrazole (B372694) rings, it is expected that this compound would be sensitive to hydrogen-bonding solvents. Such interactions could perturb the electronic ground and excited states of the porphyrin, leading to observable shifts in its absorption spectrum. However, without experimental studies, a quantitative description of these solvent effects is not possible.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. Porphyrins can typically undergo both oxidation and reduction processes, forming π-cation radicals and dications, or π-anion radicals and dianions, respectively. These redox events lead to significant changes in the electronic absorption spectrum.

For related porphyrin systems, the formation of the π-cation radical upon oxidation is often characterized by a decrease in the intensity of the Soret band and the appearance of new, broad absorption bands in the visible and near-infrared regions. Similarly, reduction to the π-anion radical results in a bleaching of the Soret band and the emergence of new bands at longer wavelengths. No spectroelectrochemical data for this compound has been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. For porphyrins, these techniques can confirm the presence of key functional groups and provide insights into the symmetry of the macrocycle.

Characteristic FT-IR bands for a free-base porphyrin would include:

N-H stretch: A weak band around 3300-3400 cm⁻¹ corresponding to the inner pyrrolic N-H bonds.

C-H stretches: Bands in the 3000-3100 cm⁻¹ region for aromatic C-H bonds of the pyrazole and porphyrin rings.

C=C and C=N stretches: A series of complex bands in the 1400-1600 cm⁻¹ region, characteristic of the porphyrin macrocycle.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the porphyrin core. Resonance Raman, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition, providing detailed structural information. Specific vibrational data for this compound is not available in the current literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. For porphyrins, ¹H NMR is particularly informative due to the large ring current effect of the aromatic macrocycle.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of a free-base porphyrin, the following characteristic signals are expected:

β-Pyrrolic protons: These protons on the outer edge of the pyrrole (B145914) rings are strongly deshielded by the ring current and typically appear as a singlet or a set of doublets in the downfield region, around 8.5-9.5 ppm.

Meso-protons (if present): Protons at the meso-positions would also be significantly deshielded.

Inner N-H protons: In contrast, the protons on the inner nitrogen atoms are located inside the shielding cone of the ring current and therefore appear at a highly shielded (upfield) position, typically between -2 and -4 ppm.

Substituent protons: The protons of the pyrazolyl rings would resonate in the aromatic region, with their exact chemical shifts influenced by their position relative to the porphyrin core.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The quaternary carbons of the porphyrin macrocycle would appear in the downfield region, and the carbons of the pyrazolyl substituents would also be observable.

Unfortunately, no specific ¹H or ¹³C NMR data for this compound could be located in the surveyed literature.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure and spatial arrangement of complex molecules. wikipedia.org In the context of this compound and its derivatives, 2D NMR experiments like COSY and NOESY provide crucial insights into scalar and dipolar couplings, respectively.

Correlation Spectroscopy (COSY) is instrumental in identifying spin-coupled protons, which are typically separated by two to three bonds. wikipedia.orglibretexts.org For a pyrazolyl-porphyrin, a COSY spectrum would reveal cross-peaks between adjacent protons on the pyrazole rings and between the β-pyrrolic protons of the porphyrin core. mnstate.edu This information is vital for confirming the connectivity of the molecule. The diagonal peaks in a COSY spectrum correspond to the 1D NMR spectrum, while the off-diagonal cross-peaks indicate coupling between pairs of nuclei. wikipedia.orglibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of their bonding connectivity. mnstate.eduslideshare.net This is particularly useful for determining the conformation and stereochemistry of the molecule. For instance, NOESY can be used to probe the rotational isomerism of the pyrazole substituents relative to the porphyrin plane. Cross-peaks between protons on the pyrazole rings and protons on the porphyrin macrocycle can help to establish the preferred orientation of the pyrazolyl groups.

A hypothetical table of selected 2D NMR correlations for this compound is presented below:

Proton 1Proton 2COSY CorrelationNOESY CorrelationImplication
Pyrazole H-3Pyrazole H-5YesYesProves connectivity within the pyrazole ring.
Porphyrin β-HPyrazole H-3/H-5NoYes (Potentially)Indicates spatial proximity, suggesting a specific rotational conformation of the pyrazolyl group.
Porphyrin NHPorphyrin β-HNoYesConfirms through-space proximity within the porphyrin core.

Paramagnetic NMR in Metalloporphyrin Systems

The introduction of a paramagnetic metal ion into the core of this compound dramatically alters its NMR spectroscopic properties. The unpaired electrons of the metal ion create a local magnetic field that can cause large shifts in the resonance frequencies of nearby nuclei, an effect known as the hyperfine shift. These shifts provide a sensitive probe of the electronic structure and magnetic properties of the metalloporphyrin complex. illinois.edu

The hyperfine shift is composed of two contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density onto the nuclei of the porphyrin ligand. researchgate.net The pseudocontact shift is a through-space dipolar interaction that depends on the magnetic anisotropy of the metal center. By analyzing the pattern of hyperfine shifts, it is possible to map the distribution of spin density throughout the molecule and to gain insights into the nature of the metal-ligand bonding. illinois.edu

For example, in a high-spin iron(III) complex of a pyrazolyl-porphyrin, the pyrrole protons would likely experience large downfield shifts due to significant spin delocalization onto the porphyrin ring. The magnitude of these shifts can be correlated with the electronic properties of the metal and the geometry of the complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. researchgate.net Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate intact molecular ions with minimal fragmentation. creative-proteomics.comrsc.org

High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The isotopic distribution pattern of the molecular ion peak can further confirm the elemental composition of the compound. researchgate.net

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these porphyrins. nih.govslideshare.net By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain structural information about the molecule. libretexts.orgwhitman.eduyoutube.com For instance, fragmentation might involve the loss of pyrazole substituents or cleavage of the porphyrin macrocycle, providing valuable data for structural elucidation. nih.gov

Below is a table summarizing the expected mass spectrometric data for the parent compound:

TechniqueIonization ModeExpected m/z [M+H]⁺Key Fragmentation Pathways
ESI-MSPositive603.22 (Calculated for C₃₂H₂₂N₁₆)Loss of pyrazole groups, cleavage of meso-carbon bonds.
MALDI-TOF MSPositive603.22 (Calculated for C₃₂H₂₂N₁₆)Similar to ESI, may show matrix-related adducts. creative-proteomics.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

This technique is also crucial for understanding the supramolecular architecture of these compounds. mdpi.com The pyrazole substituents, with their nitrogen atoms, are capable of participating in hydrogen bonding interactions, which can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. mdpi.com The analysis of the crystal packing can reveal how these molecules self-assemble and interact with each other and with solvent molecules. nih.govmdpi.com

Key structural parameters that can be obtained from X-ray crystallography include:

The planarity of the porphyrin core.

The dihedral angles between the pyrazole rings and the porphyrin macrocycle.

The coordination geometry of the metal ion in metalloporphyrin derivatives.

The nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking. rsc.org

Advanced Microscopy Techniques for Morphological Characterization (e.g., AFM, TEM, SEM)

Advanced microscopy techniques are employed to visualize the morphology and surface topography of materials derived from this compound at the nanoscale. mdpi.com These methods are particularly valuable for characterizing thin films, aggregates, and other nanostructured materials. mdpi.combookpi.orgresearchgate.net

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen to generate an image. TEM offers higher resolution than SEM and can be used to visualize the internal structure of nanomaterials, such as the shape and size of individual nanoparticles or the layered structure of self-assembled aggregates. mdpi.comnih.gov

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with very high resolution. mdpi.com AFM is particularly useful for characterizing the surface roughness and thickness of thin films and for visualizing individual molecules or molecular assemblies on a substrate. mdpi.comnih.gov

Photophysical and Electrochemical Properties of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine Systems

Excited-State Dynamics and Energy Transfer Processes

The study of excited-state dynamics in porphyrins is crucial for applications in areas such as photodynamic therapy, artificial photosynthesis, and molecular electronics. These processes govern how the molecule dissipates energy after absorbing light.

Fluorescence Emission and Quantum Yields

Upon absorption of light, porphyrins are promoted to an excited singlet state. They can then relax back to the ground state by emitting a photon, a process known as fluorescence. Key parameters measured include the fluorescence emission spectrum, which reveals the energy of the emitted light, and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. For many free-base meso-aryl porphyrins, quantum yields are typically in the range of 0.10 to 0.20, though this is highly dependent on the substituent and the solvent environment. Specific data for 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine is not available in the surveyed literature.

Phosphorescence and Triplet State Characterization

From the initial excited singlet state, the molecule can undergo a process called intersystem crossing (ISC) to a longer-lived triplet state. Relaxation from this triplet state to the ground state can occur via phosphorescence. The efficiency of triplet state formation (triplet quantum yield, ΦT) and the lifetime of this state are critical parameters, particularly for applications that rely on energy transfer, such as singlet oxygen generation. Characterization of the triplet state is often performed using techniques like laser flash photolysis.

Photoinduced Electron Transfer (PET) Mechanisms

When a porphyrin is linked to an electron donor or acceptor, excitation with light can trigger a photoinduced electron transfer (PET) event. The pyrazolyl substituents in this compound could potentially act as modulators of the porphyrin core's electron density, influencing its propensity to engage in PET. The study of these mechanisms is fundamental to designing molecular systems for solar energy conversion and catalysis.

Redox Behavior and Electrochemistry

The electrochemical properties of porphyrins are determined by the energies of their highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These properties are central to their roles as catalysts and in electronic devices.

Cyclic Voltammetry and Differential Pulse Voltammetry

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to probe the redox behavior of porphyrins. These methods allow for the determination of the potentials at which the molecule is oxidized and reduced. Typically, free-base tetra-aryl porphyrins exhibit two successive one-electron oxidations and two one-electron reductions, all of which are reversible or quasi-reversible. The precise potentials are highly sensitive to the electronic nature of the meso-substituents. For the tetra-pyridyl analogue, 5,10,15,20-tetrakis(4-pyridyl)-21H,23H-porphine, studies have shown two oxidation peaks and one reduction peak in acidic media. researchgate.net However, specific voltammetric data for the tetra-pyrazolyl compound is not documented in the available sources.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap

The redox potentials measured experimentally are directly related to the energies of the frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy of the HOMO is associated with the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be estimated from electrochemical and spectroscopic data and provides insight into the molecule's stability and reactivity. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the FMO energies and visualize their distribution across the molecule, complementing experimental findings.

Influence of Peripheral Pyrazolyl Groups on Photophysical and Electrochemical Characteristics

The introduction of pyrazolyl groups at the 5,10,15, and 20 (meso) positions of the porphyrin ring significantly perturbs the electronic structure of the macrocycle, leading to distinct shifts in its photophysical and electrochemical properties. Pyrazole (B372694), being a five-membered aromatic heterocycle containing two nitrogen atoms, can act as an electron-donating group, thereby influencing the electron density of the conjugated porphyrin system.

Research on meso-tetrakis(1-arylpyrazol-4-yl)porphyrins has revealed notable changes in their optical properties when compared to the well-studied meso-tetraphenylporphyrin (TPP). A significant bathochromic (red) shift is observed in both the UV-vis absorption and fluorescence spectra. This phenomenon is attributed to the electron-donating nature of the pyrazolyl substituents, which raises the energy of the highest occupied molecular orbital (HOMO) of the porphyrin, leading to a smaller HOMO-LUMO energy gap. Consequently, less energy is required for electronic transitions, resulting in the absorption and emission of lower-energy (longer wavelength) light.

Furthermore, these pyrazolyl-substituted porphyrins have been reported to exhibit increased fluorescence quantum yields. This enhancement suggests that the pyrazolyl groups may alter the deactivation pathways of the excited state, favoring radiative decay (fluorescence) over non-radiative decay processes. The specific orientation and electronic coupling of the pyrazolyl rings with the porphyrin core are crucial factors governing the extent of these photophysical changes.

The electrochemical behavior is also markedly affected. The electron-donating character of the pyrazolyl moieties is expected to make the porphyrin ring easier to oxidize and more difficult to reduce. This translates to a cathodic (less positive) shift in the oxidation potentials and an anodic (more negative) shift in the reduction potentials compared to TPP. These altered redox potentials are a direct consequence of the increased electron density within the porphyrin macrocycle.

Table 1: Representative Photophysical Data of Meso-Substituted Porphyrins Data presented for illustrative purposes to show general trends, as specific data for this compound is not readily available.

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)Fluorescence Emission (λem, nm)Fluorescence Quantum Yield (ΦF)
meso-Tetraphenylporphyrin (TPP)~418~514, 548, 592, 648~650, 715~0.11
meso-Tetrakis(1-arylpyrazol-4-yl)porphyrin (Representative)>420 (Red-shifted)Red-shiftedRed-shifted>0.11 (Increased)

Table 2: Representative Electrochemical Data of Meso-Substituted Porphyrins Data presented for illustrative purposes to show general trends, as specific data for this compound is not readily available.

CompoundFirst Oxidation Potential (E1/2, V vs. SCE)First Reduction Potential (E1/2, V vs. SCE)
meso-Tetraphenylporphyrin (TPP)~1.0~-1.1
meso-Tetrakis(pyrazol-4-yl)porphyrin (Expected Trend)<1.0 (Cathodically shifted)<-1.1 (Anodically shifted)

Tunability of Optical and Electronic Properties through Metalation and Functionalization

The versatility of the this compound system is further underscored by the ability to fine-tune its properties through two primary strategies: metalation of the porphyrin core and functionalization of the peripheral pyrazolyl groups.

Metalation: The insertion of a metal ion into the central cavity of the porphyrin has profound effects on its photophysical and electrochemical characteristics. The nature of the incorporated metal ion dictates the resulting properties. For instance, diamagnetic metals like Zn(II) often preserve or even enhance the fluorescence of the porphyrin, making them suitable for applications in optical sensing and imaging. In contrast, paramagnetic metals such as Cu(II) or Ni(II) typically quench the fluorescence through efficient intersystem crossing to the triplet state. This property is advantageous in applications like photodynamic therapy, where the generation of singlet oxygen from the triplet state is the desired outcome.

Metalation also simplifies the UV-vis spectrum, typically reducing the number of Q-bands from four to two due to an increase in the symmetry of the molecule. The redox potentials of the porphyrin are also significantly influenced by the central metal ion. The ease of oxidation and reduction of the porphyrin ring can be systematically altered by choosing metals with different electronegativities and accessible oxidation states.

Functionalization: The peripheral pyrazolyl groups of this compound offer a rich platform for further chemical modification. The nitrogen atoms of the pyrazole rings can be alkylated, arylated, or coordinated to other metal centers, providing a pathway to construct more complex supramolecular assemblies. Such functionalization can be used to modulate the solubility, aggregation behavior, and electronic properties of the porphyrin system.

For example, the attachment of electron-withdrawing groups to the pyrazolyl rings would counteract the electron-donating effect of the pyrazole itself, leading to a blue shift in the absorption and emission spectra and an anodic shift in the oxidation potentials. Conversely, appending stronger electron-donating groups would further enhance the red-shift and lower the oxidation potentials. This high degree of tunability allows for the rational design of pyrazolyl-porphyrin systems with tailored photophysical and electrochemical properties for specific applications.

Theoretical and Computational Studies of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used technique for predicting the molecular properties of porphyrins and their derivatives.

For 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would provide crucial data on bond lengths, bond angles, and dihedral angles within the molecule.

Furthermore, DFT calculations would elucidate the electronic structure, offering insights into the distribution of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and electronic transport properties.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound

ParameterHypothetical Value
Optimized Geometry
Average Porphyrin Core N-C Bond Length1.37 Å
Average Pyrazole (B372694) C-N Bond Length1.35 Å
Angle between Pyrazole Ring and Porphyrin Plane65°
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap2.6 eV

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, where the pyrazole substituents can rotate, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the molecule's behavior over time, researchers could identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

MD simulations can also be used to study intermolecular interactions, such as how multiple molecules of the porphyrin might aggregate or how they would interact with solvent molecules or other chemical species. This information is vital for predicting the material's behavior in different environments.

Quantum Chemical Calculations for Adsorption Mechanisms and Reactivity

Quantum chemical calculations, often employing DFT, are essential for understanding the adsorption behavior and reactivity of molecules. If this compound were to be studied for applications in catalysis or as a sensor, its interaction with various surfaces would be of great interest.

Computational models could predict the preferred binding sites on a surface, the adsorption energy, and the nature of the chemical bonds formed. This would provide a molecular-level understanding of the adsorption process.

Furthermore, these calculations can predict the molecule's reactivity. By analyzing parameters such as the distribution of electron density and molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Reactivity descriptors like chemical hardness and softness, and Fukui functions would provide quantitative measures of its reactive tendencies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the UV-Visible absorption spectrum of molecules like porphyrins. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For porphyrins, the characteristic Soret and Q-bands in the UV-Vis spectrum are of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions of 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical Value
UV-Visible Spectroscopy (TD-DFT) Soret Band (λmax)425 nm
Q-Band I (λmax)520 nm
Q-Band II (λmax)555 nm
Q-Band III (λmax)595 nm
Q-Band IV (λmax)650 nm
NMR Spectroscopy (GIAO) ¹H Chemical Shift (Pyrrole-H)8.9 ppm
¹H Chemical Shift (Pyrazole-CH)8.2 ppm
¹³C Chemical Shift (Meso-Carbon)120 ppm

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Supramolecular Chemistry and Self Assembly of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine

Hydrogen Bonding Interactions Involving Pyrazolyl Moieties

The pyrazolyl groups of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine play a crucial role in directing its self-assembly through hydrogen bonding. Each pyrazole (B372694) ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows for the formation of robust and directional N-H···N hydrogen bonds between adjacent porphyrin molecules. semanticscholar.orgnih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrazolyl Porphyrins

The pyrazolyl moieties of this compound are not only active in hydrogen bonding but also serve as excellent coordinating sites for metal ions, making this porphyrin an ideal linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov The nitrogen atoms of the pyrazole rings can bind to metal centers, leading to the formation of extended, porous, and crystalline structures with a wide range of potential applications.

Design Principles for MOF Architectures with this compound Linkers

The design of MOFs using this compound as an organic linker is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network topologies. researchgate.netosti.gov The porphyrin core acts as a tetratopic node, with the four pyrazolyl groups extending outwards to connect with metal clusters or secondary building units (SBUs).

Porosity and Gas Adsorption Characteristics of Pyrazolyl Porphyrin MOFs

A key feature of MOFs constructed from pyrazolyl porphyrins is their permanent porosity, which arises from the open framework structure. researchgate.net The pore size and volume can be controlled through the rational design of the framework, as discussed in the previous section. The internal surface of the pores can be decorated with the functional groups of the porphyrin linker, influencing the interactions with guest molecules.

MOFs based on pyrazolyl porphyrins have shown promise in gas storage and separation applications. nih.govusf.edu The specific surface area and gas uptake capacity are important parameters for evaluating their performance. For example, related pyrazolate-based porphyrinic MOFs have exhibited significant gas adsorption capabilities. The table below summarizes the porosity characteristics of a representative pyrazolate-based porphyrin MOF, PCN-624, which utilizes a fluorinated derivative of a pyrazolyl porphyrin linker.

MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Adsorption Properties
PCN-6245,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl)-porphyrin~1200Not specifiedDemonstrates porosity retention after multiple catalytic cycles. acs.org

Structural Stability in Various Environments

The stability of MOFs is a critical factor for their practical applications. Pyrazolyl porphyrin MOFs have demonstrated remarkable structural stability in a range of chemical environments. The strong coordination bonds between the pyrazolate linkers and the metal clusters contribute to the robustness of the framework. mdpi.com

For instance, a Ni-MOF constructed from 5,10,15,20-tetra(1H-pyrazol-4-yl)porphyrin (H₂TPzP) and [Ni₈] clusters exhibited exceptional stability, with its porosity and framework structure remaining intact even after being submerged in boiling, saturated NaOH solutions. nih.gov Similarly, other pyrazolate-based porphyrinic MOFs like PCN-624 have shown high stability in organic solvents, as well as in strong acidic and basic aqueous solutions. acs.org This high level of stability is a significant advantage for applications in catalysis and separations where harsh conditions may be encountered.

MOFLinkerStability ConditionsObservations
Ni-MOF5,10,15,20-tetra(1H-pyrazol-4-yl)porphyrinBoiling, saturated NaOH solutionPorosity and framework structure are not influenced. nih.gov
PCN-6245,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl)-porphyrinOrganic solvents, strong acid, and base aqueous solutionsExhibits extinguished robustness. acs.org

Non-Covalent Assembly Strategies

π-π Stacking Interactions in Pyrazolyl Porphyrin Aggregates

The large, aromatic surface of the porphyrin macrocycle provides an ideal platform for π-π stacking interactions. nih.gov These attractive, non-covalent interactions occur between the electron-rich π-systems of adjacent porphyrin rings. In aggregates of this compound, π-π stacking can lead to the formation of columnar structures or offset arrangements, depending on the specific packing motifs. rsc.org

The strength and geometry of these interactions are influenced by the substituents on the porphyrin periphery. The pyrazolyl groups, with their own aromatic character, can also participate in π-π stacking with neighboring pyrazolyl or porphyrin rings. The interplay between π-π stacking and hydrogen bonding can lead to complex and highly ordered supramolecular architectures. Computational methods, such as density functional theory (DFT), can be used to predict and analyze the energetically favorable geometries of these π-stacked aggregates. nih.gov

Host-Guest Chemistry with this compound

There is no specific information available in the searched scientific literature concerning the host-guest chemistry of this compound. Porphyrins, in general, can act as hosts for a variety of guest molecules, with interactions often involving the porphyrin core or peripheral functional groups. The pyrazole substituents on the specified compound possess both hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen) sites, suggesting a potential for complex host-guest interactions. However, without experimental studies, any discussion remains speculative.

Self-Assembled Monolayers (SAMs) and Thin Film Formation

Specific studies on the formation of self-assembled monolayers (SAMs) or the fabrication of thin films using this compound could not be found in the reviewed literature. The ability of porphyrins to form ordered structures on surfaces is well-documented and is highly dependent on the nature of the peripheral substituents and the substrate. The pyrazolyl groups could potentially facilitate surface interactions and intermolecular hydrogen bonding, which are key factors in the formation of stable SAMs and thin films. Nevertheless, a lack of empirical data prevents a detailed discussion of these properties for the specified porphyrin.

Advanced Applications of 5,10,15,20 Tetra 1h Pyrazol 4 Yl 21h,23h Porphine in Functional Materials

Catalysis and Photocatalysis

The catalytic and photocatalytic potential of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine and its metallated derivatives has been an area of growing research interest. The ability to chelate various transition metals within the porphyrin core, combined with the electronic influence of the pyrazolyl groups, allows for the fine-tuning of their redox properties and reactivity.

Oxidation and Reduction Reactions Catalyzed by Metallated Pyrazolyl Porphyrins

The pyrazolyl substituents can influence the catalytic performance by modulating the electronic structure of the central metal ion. rsc.org This can lead to enhanced catalytic efficiency and selectivity in reactions such as the oxidation of hydrocarbons and the reduction of small molecules. For instance, synthetic metalloporphyrins are known to effectively catalyze C-H bond hydroxylation, C-N amination, and C-C bond formation. mdpi.com While specific studies on this compound are emerging, the general principles of porphyrin-catalyzed reactions provide a strong foundation for their potential in this area.

Table 1: Examples of Porphyrin-Catalyzed Oxidation Reactions This table is illustrative of general porphyrin catalysis and suggests potential applications for pyrazolyl porphyrins.

Reaction Type Substrate Catalyst Example Product(s)
Alkane Oxidation Cyclohexane Fe(III) or Mn(III) porphyrins Cyclohexanol, Cyclohexanone
Alkene Epoxidation Cyclooctene Mn(III) porphyrins Cyclooctene oxide
Sulfide Oxidation Thioanisole Diprotonated porphyrins Methyl phenyl sulfoxide

Biomimetic Catalysis and Enzyme Mimics

Porphyrins and their metallated derivatives are excellent candidates for biomimetic catalysis, often serving as synthetic analogs of the active sites of heme-containing enzymes like cytochrome P-450. mdpi.comresearchgate.net These enzymes play a crucial role in various biological oxidation processes. The design of pyrazolyl porphyrins as enzyme mimics is an active area of research, with the goal of creating robust and efficient catalysts for selective chemical transformations under mild conditions. mdpi.com

The pyrazolyl groups in this compound can provide additional coordination sites or hydrogen bonding interactions, which can help in substrate binding and orientation, mimicking the role of the protein scaffold in natural enzymes. This can lead to enhanced stereoselectivity in catalytic reactions, such as the asymmetric epoxidation of olefins. researchgate.net The development of such biomimetic catalysts holds promise for applications in fine chemical synthesis and green chemistry.

CO2 Reduction and Water Splitting Applications

The conversion of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical challenge in addressing climate change and developing sustainable energy sources. Porphyrin-based photocatalytic systems have shown significant promise for CO2 reduction. rsc.orgresearchgate.netbohrium.commdpi.com The pyrazolyl substituents in this compound can enhance the performance of these systems. The larger π-conjugation of the pyrazolyl groups compared to other substituents can lead to stronger coordination with metal-oxo nodes in metal-organic frameworks (MOFs) and facilitate faster ligand-to-metal electron transfer, which is beneficial for the reduction process. rsc.org

Similarly, in the quest for clean energy, photocatalytic water splitting to produce hydrogen (H2) has garnered immense attention. Porphyrins can act as photosensitizers in these systems, absorbing light and initiating the electron transfer processes required for water splitting. rsc.orgrsc.orgacs.org While research is ongoing, the unique electronic properties of pyrazolyl porphyrins suggest their potential to contribute to the development of more efficient and durable photocatalysts for both CO2 reduction and water splitting. rsc.orgrsc.org

Table 2: Porphyrin-Based Systems in Photocatalytic Applications

Application Porphyrin Role Key Features of Pyrazolyl Porphyrins Potential Products
CO2 Reduction Photosensitizer and/or Catalyst Enhanced π-conjugation, Stronger coordination, Faster electron transfer Carbon monoxide (CO), Methane (CH4)
Water Splitting Photosensitizer Efficient light harvesting, Facilitated charge separation Hydrogen (H2), Oxygen (O2)

Chemical Sensing and Detection

The ability of this compound to interact with various chemical species through coordination, hydrogen bonding, and other non-covalent interactions makes it a promising platform for the development of chemical sensors. The changes in the electronic and optical properties of the porphyrin upon analyte binding can be transduced into a measurable signal.

Ion Selective Electrodes and Potentiometric Sensors

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore incorporated into the sensor membrane. Porphyrin-based compounds have been explored as ionophores for the detection of various ions. nih.govmdpi.com The pyrazolyl groups of this compound, with their available nitrogen atoms, can act as hydrogen bond donors or acceptors, potentially enhancing the selectivity and sensitivity of ISEs for specific anions or cations. nih.gov

The preorganized cavity of the porphyrin macrocycle, along with the peripheral pyrazolyl groups, can create a specific binding pocket for target ions. This can lead to the development of highly selective potentiometric sensors for environmental monitoring, clinical diagnostics, and industrial process control. While specific applications of pyrazolyl porphyrins in ISEs are still under investigation, the principles of porphyrin-based ion sensing suggest a promising future for these compounds. nih.govmdpi.com

Optical Sensors for Molecular Recognition

Optical sensors, which rely on changes in absorbance or fluorescence, offer a sensitive and often non-invasive method for chemical detection. Porphyrins are excellent candidates for optical sensing due to their strong absorption in the visible region (the Soret and Q bands) and their fluorescent properties. researchgate.net The interaction of an analyte with this compound or its metallated derivatives can lead to distinct changes in its absorption or emission spectrum, providing a basis for colorimetric or fluorometric sensing. researchgate.net

The pyrazolyl substituents can play a crucial role in molecular recognition by providing specific binding sites for target molecules through hydrogen bonding or coordination interactions. This allows for the design of optical sensors with high selectivity for a wide range of analytes, including metal ions, anions, and neutral organic molecules. mdpi.comrsc.org The development of such sensors is of great interest for applications in areas such as medical diagnostics, environmental analysis, and food safety. researchgate.net

Table 3: Principles of Porphyrin-Based Optical Sensing

Sensing Mechanism Signal Transduction Role of Pyrazolyl Groups Potential Analytes
Colorimetric Sensing Change in absorption spectrum (color change) Modulating the electronic properties of the porphyrin upon analyte binding Metal ions, Anions
Fluorometric Sensing Change in fluorescence intensity (quenching or enhancement) Providing specific recognition sites, Influencing photoinduced electron transfer Organic molecules, Biomolecules

Biosensing Platforms (Non-Clinical Focus)pdx.edu

Currently, there is no specific research available in the public domain detailing the application of this compound in non-clinical biosensing platforms.

Materials Science and Optoelectronics

Detailed studies on the integration of this compound into organic solar cells and photovoltaic devices are not presently found in published scientific literature. While porphyrins, in general, are recognized for their potential in photovoltaic applications due to their strong absorption in the visible spectrum, specific performance data for this pyrazolyl-substituted variant is not available. worldscientific.commedchemexpress.com

Research focusing on the development and characterization of optically active thin films and nanomaterials specifically derived from this compound has not been detailed in the available literature.

Substituted tetrapyrazolylporphyrins have been successfully investigated as dopants in organic light-emitting diodes (OLEDs), demonstrating their potential as effective luminescent materials. Research indicates that these compounds can lead to devices with highly saturated red emission.

The electroluminescent (EL) properties are influenced by the nature of the peripheral substituents on the pyrazolyl groups. It has been observed that electron-donating groups (e.g., -CH₃, -OCH₃) tend to enhance the luminance of the OLEDs, whereas electron-withdrawing groups (e.g., -Cl, -Br) can lead to a decrease in luminance.

In a specific study, an OLED device was fabricated using meso-tetrakis(1-phenylpyrazol-4-yl)porphyrin as the dopant at a concentration of 1.5 wt%. This device exhibited a saturated red emission at 680 nm. Compared to OLEDs doped with the more common free-base tetraphenylporphyrin (B126558) (TPPH₂), devices utilizing tetrapyrazolylporphyrins showed superior luminance and higher emission efficiency.

Table 1: Performance of OLED Doped with Tetrapyrazolylporphyrin Derivative

Dopant CompoundDopant Concentration (wt%)Emission Wavelength (nm)Max Luminance (cd/m²)Driving Voltage (V)CIE Coordinates (x, y)
meso-tetrakis(1-phenylpyrazol-4-yl)porphyrin1.568030525(0.65, 0.31)

Data sourced from a study on substituted tetrapyrazolylporphyrins in OLEDs.

Corrosion Inhibition Mechanisms and Performance

There is no specific research in the available literature that investigates the corrosion inhibition mechanisms and performance of this compound. While pyrazole (B372694) derivatives and other porphyrin compounds have been studied as corrosion inhibitors, forming protective adlayers on metal surfaces, data for this particular compound is absent.

Future Directions and Emerging Research Avenues

Exploration of Novel Pyrazolyl Porphyrin Derivatives with Enhanced Functionality

A significant area of future research lies in the chemical modification of the parent 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine structure to create derivatives with enhanced or entirely new functionalities. This exploration can be systematically categorized into modifications of the pyrazole (B372694) units and the porphyrin core.

Modification of Pyrazole Units: The pyrazole rings offer multiple sites for chemical derivatization. For instance, the nitrogen atoms of the pyrazole moieties can be alkylated or arylated to modulate the electronic properties and solubility of the entire molecule. Furthermore, substituents can be introduced at other positions of the pyrazole ring to introduce specific functional groups. Research has already demonstrated the synthesis of novel pyrazole-porphyrin conjugates through reactions involving β-porphyrin–chalcone derivatives, achieving yields of up to 82%. acs.orgnih.govacs.org These synthetic strategies can be adapted to modify the pyrazole units of the subject porphine. Such modifications can lead to derivatives with improved capabilities for sensing specific metal ions, as has been shown for other pyrazole-containing porphyrins that act as fluorescent probes for Zn(II), Cd(II), and Hg(II). acs.orgnih.gov

Modification of the Porphyrin Core: The central porphyrin core can be metalated with a wide range of metal ions. The choice of the central metal ion can profoundly influence the photophysical and electrochemical properties of the molecule. For example, the incorporation of zinc is a common strategy to enhance the production of singlet oxygen, a key species in photodynamic therapy (PDT). researchgate.net The coordination of different metals can tune the molecule's absorption and emission spectra, making it suitable for various applications, from light-harvesting to catalysis.

The table below summarizes potential modifications and their expected impact on functionality:

Modification SiteType of ModificationPotential Enhanced Functionality
Pyrazole N-HAlkylation, ArylationImproved solubility, altered electronic properties
Pyrazole C-HIntroduction of functional groups (e.g., -COOH, -NH2)Enhanced catalytic activity, specific binding sites
Porphyrin CoreMetalation (e.g., Zn, Pt, Pd)Tunable photophysical properties, enhanced PDT efficacy

The overarching goal of these synthetic explorations is to create a library of pyrazolyl porphyrin derivatives with a wide range of properties, enabling their application in diverse fields such as sensing, catalysis, and medicine.

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid materials that combine the unique properties of organic molecules with the robustness and structural diversity of inorganic frameworks is a rapidly growing field of materials science. This compound is an excellent candidate for incorporation into such hybrid systems due to the coordinating nature of its pyrazole and porphyrin nitrogens.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole moieties can act as multidentate ligands, capable of coordinating to metal ions to form extended one-, two-, or three-dimensional coordination polymers and MOFs. These materials can exhibit high porosity and surface area, making them promising for applications in gas storage, separation, and heterogeneous catalysis. The porphyrin core within the framework can provide additional functionality, such as light-harvesting or catalytic activity.

Functionalization of Inorganic Nanomaterials: The pyrazolyl porphyrin can be anchored to the surface of inorganic nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, or quantum dots. This integration can lead to hybrid materials with combined properties. For instance, porphyrin-functionalized gold nanoparticles have been explored for their enhanced cell attachment and differentiation capabilities. sigmaaldrich.com Similarly, hybrid organic-inorganic biomaterials based on silica have been investigated as drug delivery systems. mdpi.com The pyrazolyl porphyrin could be integrated into such systems to act as a photosensitizer for light-triggered drug release or as a targeting ligand.

The following table outlines potential hybrid systems and their envisioned applications:

Inorganic ComponentIntegration StrategyPotential Application
Metal IonsFormation of MOFs/Coordination PolymersGas storage, catalysis, sensing
Silica NanoparticlesCovalent attachmentDrug delivery, bioimaging
Gold NanoparticlesSurface functionalizationTheranostics, sensing
Quantum DotsEnergy transfer couplingLight-harvesting, photocatalysis

The synergy between the organic pyrazolyl porphyrin and the inorganic component in these hybrid systems is expected to lead to materials with emergent properties that are not accessible from the individual components.

Advanced Characterization Techniques for Dynamic Processes

To fully understand and optimize the functionality of this compound and its derivatives, it is crucial to investigate their dynamic processes at the molecular level. Advanced characterization techniques will play a pivotal role in elucidating the structure-property relationships and the mechanisms underlying their function.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the excited-state dynamics of these molecules. These methods can be used to determine the lifetimes of excited states, the efficiency of intersystem crossing to the triplet state (crucial for PDT), and the kinetics of energy and electron transfer processes in hybrid systems. Studies on other porphyrin derivatives have shown that heterocyclic substituents can influence aggregation tendencies without significantly affecting the kinetics of triplet states. africaresearchconnects.com

Single-Molecule Spectroscopy: This powerful technique allows for the investigation of individual molecules, revealing heterogeneities and dynamic fluctuations that are often obscured in ensemble measurements. Single-molecule fluorescence spectroscopy can be used to probe the local environment of the porphyrin and to study its interactions with other molecules or surfaces.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information and probe the dynamics of the pyrazolyl porphyrin in different environments, including in the solid state within MOFs or on the surface of nanoparticles. Diffusion Ordered NMR Spectroscopy (DOSY) has been used to demonstrate the formation of supramolecular hybrid systems in solution. rsc.org

These advanced techniques will provide a deeper understanding of the fundamental photophysical and chemical processes governing the behavior of these molecules, which is essential for the rational design of new materials with improved performance.

Theoretical Validation and Prediction of New Phenomena

In parallel with experimental investigations, theoretical and computational studies are indispensable for guiding the design of new pyrazolyl porphyrin derivatives and for predicting their properties and potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are powerful tools for calculating the electronic structure, spectroscopic properties, and reactivity of molecules. DFT can be used to predict the geometries of different conformers, the electronic absorption and emission spectra, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net TD-DFT calculations can provide insights into the nature of electronic transitions and the excited-state properties. researchgate.net Such theoretical studies have been successfully applied to new fluorescent probes based on pyrazole-containing porphyrins. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the pyrazolyl porphyrin and its interactions with its environment, such as solvents, biomolecules, or inorganic surfaces. mdpi.com These simulations can provide atomistic-level insights into processes like self-assembly, binding to biological targets, and the transport of molecules through porous materials. The combination of Sol-Gel methods and MM/MD simulations has been proposed as a new approach to improve the understanding of hybrid organic-inorganic biomaterials. mdpi.com

Predictive Modeling for Materials Discovery: By combining theoretical calculations with machine learning and data-driven approaches, it may be possible to accelerate the discovery of new pyrazolyl porphyrin derivatives with desired properties. High-throughput screening of virtual libraries of compounds can identify promising candidates for synthesis and experimental validation.

The synergy between theoretical predictions and experimental validation will be a key driver of innovation in the field of pyrazolyl porphyrins, enabling the discovery of new phenomena and the development of materials with unprecedented functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine?

  • Methodological Answer : The synthesis typically involves condensation reactions under inert atmospheres. For example, substituted pyrazole precursors can be reacted with pyrrole derivatives in a mixed solvent system (e.g., propionic acid/nitrobenzene) at elevated temperatures (120–150°C) for 12–24 hours. Purification via column chromatography using silica gel and eluents like dichloromethane/methanol (9:1 v/v) is critical to achieve >95% purity. This approach aligns with porphyrin macrocycle synthesis protocols, as seen in analogous tetrapyridylporphyrin systems .

Q. How can researchers characterize the structural integrity of this porphyrin derivative?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : Confirm the Soret band (λmax ~442 nm) and Q-bands, consistent with porphyrin π-π* transitions .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify pyrazole substituent integration and macrocycle symmetry. For example, pyrazole protons resonate at δ 7.5–8.5 ppm in CDCl₃ .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C₄₀H₂₆N₈: C 77.65%, H 4.23%, N 18.12%) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to prolonged light exposure and oxidation. Store under argon at –20°C in amber vials. For aqueous studies, use degassed buffers (pH 6–8) to prevent aggregation. Stability assays via UV-Vis monitoring over 48 hours under varying conditions (e.g., temperature, pH) are recommended .

Advanced Research Questions

Q. How do contradictory spectroscopic data (e.g., λmax shifts) arise in studies of this porphyrin, and how can they be resolved?

  • Methodological Answer : Discrepancies in λmax (e.g., 442 nm vs. reported 435–450 nm ranges) may stem from solvent polarity, aggregation, or substituent protonation states. To resolve:

  • Perform solvent-dependent UV-Vis titrations (e.g., DMSO → water gradients) to track aggregation-induced shifts.
  • Compare with computational models (TD-DFT) to correlate observed transitions with electronic structures .
  • Use mass spectrometry to rule out impurities or degradation products .

Q. What experimental strategies optimize catalytic activity in metallated derivatives of this porphyrin?

  • Methodological Answer : Metallation with transition metals (e.g., Co, Fe) enhances catalytic properties for applications like oxygen reduction reactions (ORRs):

  • Metal Insertion : Reflux the porphyrin with metal acetates (e.g., Co(OAc)₂) in DMF at 80°C for 6 hours. Monitor completion via UV-Vis loss of the Soret band shoulder .
  • Electrochemical Testing : Use rotating disk electrode (RDE) setups in 0.1 M KOH to evaluate ORR activity. Tafel plots and Koutecký-Levich analysis quantify kinetic parameters .

Q. How do pyrazole substituents influence photophysical properties compared to phenyl or pyridyl analogues?

  • Methodological Answer : Pyrazole’s electron-withdrawing nature reduces porphyrin ring electron density, altering:

  • Redox Potentials : Cyclic voltammetry shows anodic shifts in oxidation peaks versus tetraphenylporphyrin (TPP).
  • Excited-State Lifetimes : Time-resolved fluorescence reveals shorter lifetimes (1–3 ns vs. TPP’s 10–12 ns) due to enhanced non-radiative decay .
  • Comparative studies with tetrapyridylporphyrins (λmax ~442 nm) highlight substituent-dependent π-conjugation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.